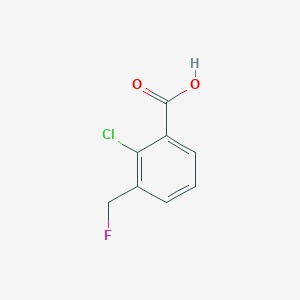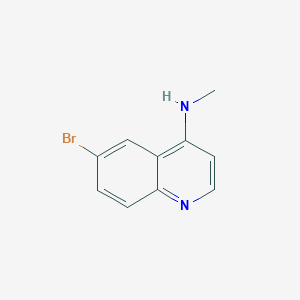![molecular formula C20H16Cl2F3N3O3 B3030603 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide CAS No. 928783-29-3](/img/structure/B3030603.png)
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide
Übersicht
Beschreibung
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide is a benzamide obtained by formal condensation of the carboxy group of 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid with the amino group of N-methoxymethanimidamide. It is a member of benzamides, an isoxazoline, a dichlorobenzene, a member of formamidines, an organofluorine compound and an ether.
Wissenschaftliche Forschungsanwendungen
Control of Lepidopteran Pests
Fluxametamide is a novel isoxazoline insecticide that is highly effective against various lepidopteran pests . It has been registered for the control of these pests on both lethal and sublethal levels .
Use Against Diamondback Moth
The diamondback moth, Plutella xylostella (L.), is an invasive lepidopteran foliage feeder of cruciferous vegetables. Fluxametamide has been found to have significant toxicity and sublethal effects on this pest . The toxicity of fluxametamide to the third instar larvae of P. xylostella was 0.18 mg L −1 (LC 50) at 72 h bioassay .
Impact on Pest Populations
The application of fluxametamide can have a significant bio-ecological impact on pest populations. For instance, treatment with sublethal concentrations of fluxametamide can lead to increased larval duration, rate of deformed pupa and adults, and adult pre-oviposition period, while decreasing the pupation rate and pupal weight .
Resistance Risk Assessment in Fall Armyworm
Fluxametamide has been studied for its resistance risk in the Fall Armyworm (FAW), Spodoptera frugiperda . The study found no obvious increase in the LC 50 (RF: 2.63-fold) after successive selection of 10 generations .
Fitness Costs Associated with Resistance
The fitness costs associated with fluxametamide resistance have been evaluated in FAW. The study found no significant cross-resistance to other insecticides, except emamectin benzoate (RF: 2.08-fold) .
Biochemical Responses and Metabolic Enzyme-Mediated Detoxification Mechanisms
The activities of cytochrome P450 monooxygenase, glutathione S-transferase, and esterases have been quantified to assess the biochemical responses and metabolic enzyme-mediated detoxification mechanisms to sublethal concentrations of fluxametamide .
Wirkmechanismus
Fluxametamide, also known as 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[(methoxyamino)methylene]-2-methylbenzamide, is a novel isoxazoline insecticide with a unique mode of action .
Target of Action
Fluxametamide primarily targets the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) in insects . These channels play a crucial role in the transmission of inhibitory signals in the nervous system .
Mode of Action
Fluxametamide acts as a ligand-gated chloride channel (LGCC) antagonist . It inhibits the specific binding of [3H]4’-ethynyl-4-n-propylbicycloorthobenzoate (EBOB) to housefly-head membranes, suggesting that it affects insect GABACls . It also inhibits agonist responses in both GABACls and GluCls expressed in Xenopus oocytes in the nanomolar range .
Biochemical Pathways
Fluxametamide interferes with the normal functioning of GABA Cl− and Glu Cl− channels . These channels are involved in the transmission of inhibitory signals in the nervous system. By antagonizing these channels, fluxametamide disrupts the normal signal transmission, leading to the death of the insect .
Pharmacokinetics
As an insecticide, it is expected to be absorbed by the insect upon contact or ingestion, distributed throughout the insect’s body, metabolized, and eventually excreted .
Result of Action
Fluxametamide has lethal and sublethal effects on insects. It can cause death in insects at higher concentrations. At sublethal concentrations, it can affect the reproduction, development, and survival of the insect population . For example, in diamondback moth Plutella xylostella, it was observed to reduce fecundity, rate of pupation and adult emergence, pupal weight, and adult longevity .
Action Environment
The efficacy and stability of fluxametamide can be influenced by various environmental factors. It is generally understood that factors such as temperature, humidity, and pH can affect the stability and efficacy of insecticides .
Eigenschaften
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(E)-methoxyiminomethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O3/c1-11-5-12(3-4-16(11)18(29)26-10-27-30-2)17-9-19(31-28-17,20(23,24)25)13-6-14(21)8-15(22)7-13/h3-8,10H,9H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFUIWLQXNPZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NC=NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)N/C=N/OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide | |
CAS RN |
928783-29-3 | |
| Record name | Fluxametamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928783-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5RS)-5-(3,5dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-N-[(EZ)-(methoxyimino)methyl]-o-toluamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Fluxametamide's insecticidal activity?
A1: Fluxametamide exerts its insecticidal effects by acting as an antagonist of insect ligand-gated chloride channels, specifically targeting the γ-aminobutyric acid (GABA) receptors. [] This interaction disrupts normal neurotransmission in insects, ultimately leading to paralysis and death.
Q2: How does the stereochemistry of Fluxametamide influence its insecticidal activity?
A2: Research has revealed that the S-(+)-enantiomer of Fluxametamide exhibits significantly higher insecticidal activity (52.1-304.4 times) compared to the R-(-)-enantiomer. [] This difference in potency is attributed to the superior binding affinity of the S-(+)-enantiomer to the GABA receptor, as demonstrated by molecular docking studies. []
Q3: Are there concerns about the development of resistance to Fluxametamide in insect populations?
A3: While Fluxametamide demonstrates excellent efficacy against various pests, there is a potential for resistance development, as with any insecticide. Studies on diamondback moth (Plutella xylostella) [] and fall armyworm (Spodoptera frugiperda) [] are currently underway to assess the risk of resistance emergence and understand the underlying mechanisms.
Q4: What is the impact of Fluxametamide on non-target organisms, such as honeybees?
A4: Fluxametamide exhibits acute toxicity to honeybees, with the S-(+)-enantiomer being more toxic than the racemic mixture. [] This finding highlights the importance of understanding the enantioselective toxicity of Fluxametamide and developing strategies to minimize risks to beneficial insects. []
Q5: What are the sublethal effects of Fluxametamide on insect pests?
A5: Research on diamondback moth (Plutella xylostella) [] and rice stem borer (Chilo suppressalis) [] has demonstrated significant sublethal effects of Fluxametamide. These include developmental delays, reduced pupation rates, decreased fecundity, and impaired reproductive capacity in both exposed individuals and their offspring. [, ]
Q6: Are there any studies investigating the environmental fate and potential ecological impacts of Fluxametamide?
A6: While specific studies on the environmental fate of Fluxametamide were not included in the provided research articles, evaluating its potential for bioaccumulation, persistence, and effects on non-target organisms in various environmental compartments is crucial to ensure its sustainable use.
Q7: What analytical techniques are employed for the detection and quantification of Fluxametamide?
A7: Although specific details on analytical methods were not provided in the research excerpts, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of pesticide residues in various matrices.
Q8: What is the molecular formula and weight of Fluxametamide?
A8: The molecular formula of Fluxametamide is C19H16Cl2F3N3O3, and its molecular weight is 462.25 g/mol.
Q9: Have any studies explored the potential for modifying the structure of Fluxametamide to improve its efficacy or reduce its environmental impact?
A9: Researchers are actively exploring structural modifications of Fluxametamide to enhance its insecticidal activity and minimize toxicity to non-target organisms. For instance, incorporating sulfonamide or sulfinamide moieties into the isoxazoline scaffold has shown promising results in reducing toxicity to honeybees and zebrafish while maintaining efficacy against various pests. []
Q10: Are there any computational studies investigating the binding interactions of Fluxametamide with its target site?
A10: Molecular docking studies have been conducted to elucidate the binding interactions of Fluxametamide with the insect GABA receptor. [, , ] These studies provide insights into the structural features of Fluxametamide that contribute to its binding affinity and selectivity.
Q11: What is the long-term toxicological profile of Fluxametamide in mammals?
A11: While the provided research excerpts do not delve into the long-term toxicological effects of Fluxametamide in mammals, a comprehensive safety assessment, including chronic toxicity studies, is essential to fully understand any potential risks associated with its use. The Food Safety Commission of Japan (FSCJ) has conducted a risk assessment and established an acceptable daily intake (ADI) based on available data. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



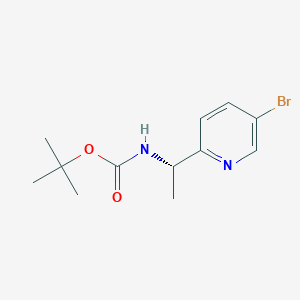

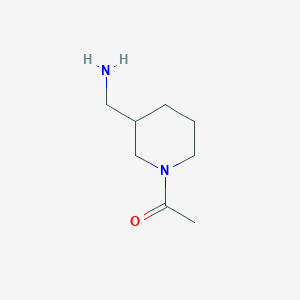
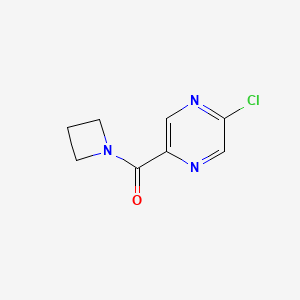
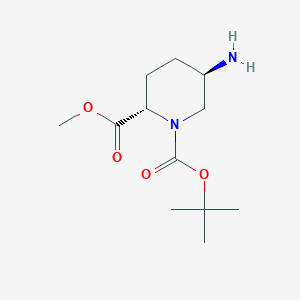


![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

